Cas no 452972-14-4 (2-Fluoropyridine-3-boronic acid, pinacol ester)

2-Fluoropyridine-3-boronic acid pinacol ester is a versatile boronic ester derivative commonly employed in Suzuki-Miyaura cross-coupling reactions. Its fluoropyridine scaffold enhances reactivity and selectivity in palladium-catalyzed transformations, making it valuable for constructing complex heterocyclic systems. The pinacol ester group improves stability, facilitating handling and storage while maintaining compatibility with aqueous and organic reaction conditions. This compound is particularly useful in pharmaceutical and agrochemical synthesis, where fluorinated pyridines are key structural motifs. Its well-defined reactivity profile and robustness under diverse conditions make it a preferred reagent for iterative coupling strategies in medicinal chemistry and materials science applications.
2-Fluoropyridine-3-boronic acid, pinacol ester structure
452972-14-4 structure
商品名:2-Fluoropyridine-3-boronic acid, pinacol ester
CAS番号:452972-14-4
MF:C11H15BFNO2
メガワット:223.0517
MDL:MFCD03411557
CID:68147
PubChem ID:12067063

2-Fluoropyridine-3-boronic acid, pinacol ester 化学的及び物理的性質

名前と識別子

    • 2-Fluoro-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine
    • 2-Fluoropyridine-3-boronic acid pinacol ester
    • 2-Fluoro-3-pyridylboronic acid pinacol ester
    • 2-Fluoropyridine-3-boronic pound inverted question markacid pound inverted question markpinacol pound inverted question markester
    • 2-(2-Fluoro-3-pyridyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
    • 2-Fluoropyridine-3-boronic acid, pinacol ester
    • YYOZFGQOPNTVGM-UHFFFAOYSA-N
    • PYRIDINE, 2-FLUORO-3-(4,4,5,5-TETRAMETHYL-1,3,2-DIOXABOROLAN-2-YL)-
    • 2-fluoro-3-(tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine
    • 2-FLUORO-3-(4,4,5,5-TETRAMETHYL-1,3,2-DIOXABOROLANE-2-YL)PYRIDINE
    • 2-Fluoropyridine-3-boronic pound inverted question markacid pound inverted question markp
    • FT-0684404
    • MFCD06798245
    • SCHEMBL2813914
    • AB29851
    • SY023546
    • AM20051193
    • CS-W003352
    • 2-fluoro-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-pyridine
    • EN300-1587529
    • 452972-14-4
    • 2-fluoro-3-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)pyridine
    • DTXSID40476866
    • A22250
    • F1105
    • J-509524
    • (2-FLUOROPYRIDIN-3-YL)BORONIC ACID PINACOL ESTER
    • AKOS005173604
    • BS-2069
    • DTXCID40427676
    • ALBB-012242
    • MDL: MFCD03411557
    • インチ: 1S/C11H15BFNO2/c1-10(2)11(3,4)16-12(15-10)8-6-5-7-14-9(8)13/h5-7H,1-4H3
    • InChIKey: YYOZFGQOPNTVGM-UHFFFAOYSA-N
    • ほほえんだ: FC1=C(B2OC(C([H])([H])[H])(C([H])([H])[H])C(C([H])([H])[H])(C([H])([H])[H])O2)C([H])=C([H])C([H])=N1

計算された属性

  • せいみつぶんしりょう: 223.11800
  • どういたいしつりょう: 223.1179870 g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 0
  • 水素結合受容体数: 4
  • 重原子数: 16
  • 回転可能化学結合数: 1
  • 複雑さ: 257
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • 疎水性パラメータ計算基準値(XlogP): 何もない
  • ぶんしりょう: 223.05
  • ひょうめんでんか: 0
  • 互変異性体の数: 何もない
  • トポロジー分子極性表面積: 31.4

じっけんとくせい

  • 色と性状: クリーム粉
  • 密度みつど: 1.09
  • ゆうかいてん: 45.0 to 49.0 deg-C
  • ふってん: 309.9℃ at 760 mmHg
  • フラッシュポイント: 141.2°C
  • 屈折率: 1.477
  • PSA: 31.35000
  • LogP: 1.51990
  • ようかいせい: 未確定
  • かんど: 湿度に敏感である

2-Fluoropyridine-3-boronic acid, pinacol ester セキュリティ情報

2-Fluoropyridine-3-boronic acid, pinacol ester 税関データ

  • 税関コード:2933399090
  • 税関データ:

    中国税関番号:

    2933399090

    概要:

    2933399090.他の構造上に非縮合ピリジン環を有する化合物。付加価値税:17.0%。税金還付率:13.0%。規制条件:なし。最恵国待遇関税:6.5%。一般関税:20.0%

    申告要素:

    製品名、成分含有量、用途、ウロト品外観、6-カプロラクタム外観、署名日を明記してください

    要約:

    2933399090。構造中に水素化の有無にかかわらず、未縮合ピリジン環を含む他の化合物。付加価値税:17.0%。税金還付率:13.0%。最恵国待遇関税:6.5%。一般関税:20.0%

2-Fluoropyridine-3-boronic acid, pinacol ester 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1032952-100g
2-Fluoropyridine-3-boronic acid pinacol ester
452972-14-4 98%
100g
¥1951.00 2024-05-13
Enamine
EN300-1587529-1000mg
2-fluoro-3-(tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine
452972-14-4 95.0%
1g
$342.0 2022-02-28
A FA AI SHA , SAI MO FEI SHI ER KE JI QI XIA GONG SI
H27845-250mg
2-Fluoropyridine-3-boronic acid pinacol ester, 95%
452972-14-4 95%
250mg
¥1821.00 2023-03-15
Enamine
EN300-1587529-100mg
2-fluoro-3-(tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine
452972-14-4 95.0%
100mg
$89.0 2022-02-28
eNovation Chemicals LLC
K14758-100g
2-Fluoropyridine-3-boronic acid pinacol ester
452972-14-4 97%
100g
$2000 2023-09-03
A FA AI SHA , SAI MO FEI SHI ER KE JI QI XIA GONG SI
H27845-1g
2-Fluoropyridine-3-boronic acid pinacol ester, 95%
452972-14-4 95%
1g
¥4205.00 2023-03-15
Enamine
EN300-1587529-0.1g
2-fluoro-3-(tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine
452972-14-4
0.1g
$132.0 2023-07-08
abcr
AB206779-10 g
2-Fluoropyridine-3-boronic acid pinacol ester, 95%; .
452972-14-4 95%
10 g
€135.00 2023-07-20
Enamine
EN300-1587529-0.5g
2-fluoro-3-(tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine
452972-14-4
0.5g
$353.0 2023-07-08
SHENG KE LU SI SHENG WU JI SHU
sc-259903-1 g
2-Fluoropyridine-3-boronic acid, pinacol ester,
452972-14-4
1g
¥1,579.00 2023-07-11

2-Fluoropyridine-3-boronic acid, pinacol ester 合成方法

2-Fluoropyridine-3-boronic acid, pinacol ester 関連文献

2-Fluoropyridine-3-boronic acid, pinacol esterに関する追加情報

2-Fluoropyridine-3-boronic Acid, Pinacol Ester

The compound with CAS No. 452972-14-4, known as 2-Fluoropyridine-3-boronic acid, pinacol ester, is a significant intermediate in organic synthesis, particularly in the field of medicinal chemistry and materials science. This compound is widely utilized due to its unique structural properties and its role in enabling various chemical transformations. The pinacol ester form of this boronic acid is particularly valuable as it enhances stability and facilitates its use in cross-coupling reactions, such as the Suzuki-Miyaura coupling.

2-Fluoropyridine-3-boronic acid, pinacol ester is a derivative of pyridine, a six-membered aromatic heterocycle with one nitrogen atom. The introduction of a fluorine atom at the 2-position and a boronic acid group at the 3-position introduces unique electronic and steric properties to the molecule. The fluorine substituent enhances the molecule's electron-withdrawing effects, which can influence reactivity in subsequent reactions. Meanwhile, the boronic acid group is a versatile functional group that enables participation in various coupling reactions, making this compound a valuable building block in organic synthesis.

The synthesis of 2-Fluoropyridine-3-boronic acid, pinacol ester typically involves multi-step processes that include fluorination, boronate esterification, and purification steps. Recent advancements in catalytic methods and green chemistry have led to more efficient and environmentally friendly routes for its production. For instance, researchers have explored the use of palladium catalysts for selective fluorination and the application of microwave-assisted synthesis to accelerate reaction times while maintaining high yields.

In terms of applications, 2-Fluoropyridine-3-boronic acid, pinacol ester is extensively used in the construction of biologically active molecules and advanced materials. Its ability to undergo cross-coupling reactions allows for the creation of complex heterocyclic structures that are critical in drug discovery. For example, this compound has been employed in the synthesis of kinase inhibitors and other therapeutic agents targeting various diseases, including cancer and inflammatory conditions.

Recent studies have highlighted the potential of 2-Fluoropyridine-3-boronic acid, pinacol ester in the development of advanced materials such as organic light-emitting diodes (OLEDs) and solar cells. The electronic properties introduced by the fluorine substituent and the boron-containing group make this compound suitable for applications requiring precise control over charge transport and emission characteristics.

From an analytical standpoint, 2-Fluoropyridine-3-boronic acid, pinacol ester can be characterized using a variety of techniques such as nuclear magnetic resonance (NMR) spectroscopy, mass spectrometry (MS), and X-ray crystallography. These methods provide insights into its molecular structure, purity, and stability under different conditions. Recent advancements in computational chemistry have also enabled researchers to predict the electronic properties and reactivity of this compound with high accuracy before experimental validation.

In conclusion, 2-Fluoropyridine-3-boronic acid, pinacol ester (CAS No. 452972-14-4) is a versatile compound with significant applications in organic synthesis and materials science. Its unique structural features and reactivity make it an essential tool for researchers working on drug discovery and advanced material development. As new synthetic methods and applications continue to emerge, this compound will undoubtedly remain a key player in the field of modern chemistry.

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(CAS:452972-14-4)2-Fluoropyridine-3-boronic acid, pinacol ester
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